Ribocil B
Overview
Description
ent-Ribocil A: is a synthetic small molecule that acts as a highly selective mimic of the natural ligand flavin mononucleotide. It is known for its ability to inhibit the flavin mononucleotide riboswitch, a regulatory RNA element found in bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: : ent-Ribocil A is synthesized through a series of chemical reactions starting from commercially available precursors. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: : While detailed industrial production methods for ent-Ribocil A are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions: : ent-Ribocil A undergoes various chemical reactions, including:
Oxidation: ent-Ribocil A can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: ent-Ribocil A can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
ent-Ribocil A has several scientific research applications, including:
Chemistry: It serves as a model compound for studying riboswitch-targeting molecules and their interactions with RNA.
Biology: ent-Ribocil A is used to investigate the regulatory mechanisms of riboswitches in bacterial gene expression.
Medicine: The compound is explored for its potential as an antibacterial agent, particularly against multi-drug resistant bacteria.
Industry: ent-Ribocil A’s unique properties make it a candidate for developing new classes of antibiotics
Mechanism of Action
ent-Ribocil A exerts its effects by binding to the flavin mononucleotide riboswitch in bacteria. This binding induces a conformational change in the riboswitch, leading to the repression of gene expression involved in riboflavin biosynthesis. The inhibition of this pathway ultimately results in the suppression of bacterial growth. The molecular targets include the aptamer domain of the riboswitch, which is responsible for ligand binding and subsequent regulatory actions .
Comparison with Similar Compounds
Similar Compounds
Ribocil B: The S-enantiomer of ribocil, which is more potent in inhibiting riboflavin biosynthesis.
Ribocil C: An analog with higher antibacterial activity compared to this compound.
Flavin Mononucleotide: The natural ligand for the riboswitch, structurally distinct but functionally similar
Uniqueness: : ent-Ribocil A is unique due to its high selectivity and potency as a synthetic mimic of flavin mononucleotide. Unlike its natural counterpart, ent-Ribocil A is structurally distinct, allowing for targeted inhibition of the riboswitch with minimal off-target effects. This makes it a valuable tool in antibacterial research and drug development .
Properties
IUPAC Name |
2-[(3S)-1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXCVAIJFUEGJR-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(C=N1)CN2CCC[C@@H](C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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